![molecular formula C17H14ClN3O7 B11945685 Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate CAS No. 198488-21-0](/img/structure/B11945685.png)
Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE is a complex organic compound with the molecular formula C17H14ClN3O7 and a molecular weight of 407.77 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated nitrophenyl group and a ureido linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chloro-2-nitroaniline with isophthalic acid derivatives under specific conditions to form the ureido linkage . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorinated nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ureido linkage can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE can be compared with similar compounds such as:
- DIMETHYL 5-(3-(4-FLUORO-3-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(3-(2-METHYL-5-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(3-(2-CHLORO-5-NITROBENZOYL)AMINO)ISOPHTHALATE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The presence of different halogen atoms or nitro groups can significantly influence their behavior in chemical reactions and their interactions with biological molecules.
Eigenschaften
CAS-Nummer |
198488-21-0 |
|---|---|
Molekularformel |
C17H14ClN3O7 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClN3O7/c1-27-15(22)9-5-10(16(23)28-2)7-12(6-9)19-17(24)20-13-4-3-11(18)8-14(13)21(25)26/h3-8H,1-2H3,(H2,19,20,24) |
InChI-Schlüssel |
IPASKAXDRNCUFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



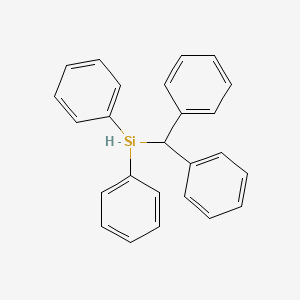
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)



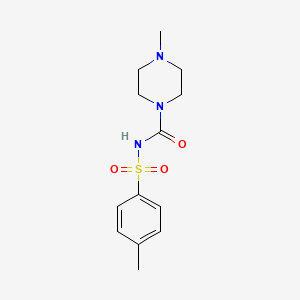
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
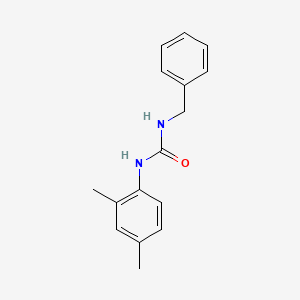
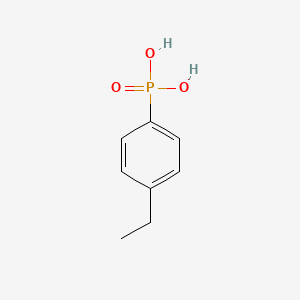

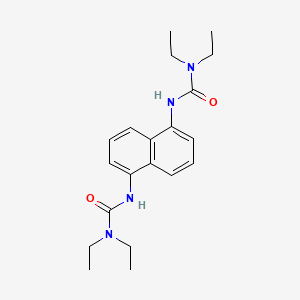
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
